molecular formula C16H13F3N4 B11783595 Phenyl(5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine

Phenyl(5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B11783595
M. Wt: 318.30 g/mol
InChI Key: DEUFHSZAADCPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions:

Major Products:

    Oxidation: Imines, amides

    Reduction: Dihydrotriazole derivatives

    Substitution: Halogenated phenyl derivatives

Scientific Research Applications

Phenyl(5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its triazole moiety.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fungal infections and cancer.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Phenyl(5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes that contain heme groups, such as cytochrome P450 enzymes.

    Pathways Involved: It inhibits the activity of these enzymes by binding to the heme iron, thereby blocking the enzyme’s catalytic activity.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H13F3N4

Molecular Weight

318.30 g/mol

IUPAC Name

phenyl-[3-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C16H13F3N4/c17-16(18,19)12-8-6-11(7-9-12)14-21-15(23-22-14)13(20)10-4-2-1-3-5-10/h1-9,13H,20H2,(H,21,22,23)

InChI Key

DEUFHSZAADCPOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC(=NN2)C3=CC=C(C=C3)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.